molecular formula C10H13N B12935627 (1R,2R)-2-Phenylcyclobutan-1-amine

(1R,2R)-2-Phenylcyclobutan-1-amine

Cat. No.: B12935627
M. Wt: 147.22 g/mol
InChI Key: PKMQLQANCCIABY-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Phenylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This method involves the formation of the cyclobutane ring through a series of chemical transformations, including alkylation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2R)-2-Phenylcyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Phenylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylcyclobutane: Similar in structure but lacks the amine group.

    (1R,2R)-2-Aminocyclobutan-1-ol: Contains an additional hydroxyl group.

    (1R,2R)-2-Phenylcyclobutan-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

(1R,2R)-2-Phenylcyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring, phenyl group, and amine group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R,2R)-2-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1

InChI Key

PKMQLQANCCIABY-NXEZZACHSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C2=CC=CC=C2)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.